molecular formula C15H21N5O2S B4421827 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

Cat. No. B4421827
M. Wt: 335.4 g/mol
InChI Key: LCLMSIROLOBPNJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, commonly known as ETAP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. ETAP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of ETAP is not fully understood. However, it is believed that ETAP exerts its pharmacological effects by modulating the levels of neurotransmitters in the brain, such as dopamine and serotonin. It has also been suggested that ETAP may act by inhibiting the activity of enzymes such as acetylcholinesterase and cyclooxygenase.
Biochemical and Physiological Effects:
ETAP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory disorders. Additionally, ETAP has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

ETAP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, ETAP has been found to be stable under a wide range of conditions, which makes it suitable for use in various assays. However, one limitation of ETAP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ETAP. One area of research is to investigate the potential of ETAP for the treatment of Alzheimer's disease. Another area of research is to explore the anticancer properties of ETAP and to develop it as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of ETAP and to identify its molecular targets.

Scientific Research Applications

ETAP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and antidepressant effects. It has also been shown to possess anticancer properties and can inhibit the growth of cancer cells. Additionally, ETAP has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-2-14-17-18-15(23-14)16-13(21)11-20-7-5-19(6-8-20)10-12-4-3-9-22-12/h3-4,9H,2,5-8,10-11H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMSIROLOBPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

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